N-(9,9'-Spirobi[fluoren]-2-yl)-N,9-diphenyl-9H-carbazol-2-amine N-(9,9'-Spirobi[fluoren]-2-yl)-N,9-diphenyl-9H-carbazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13779021
InChI: InChI=1S/C49H32N2/c1-3-15-33(16-4-1)50(36-28-30-42-41-22-10-14-26-47(41)51(48(42)32-36)34-17-5-2-6-18-34)35-27-29-40-39-21-9-13-25-45(39)49(46(40)31-35)43-23-11-7-19-37(43)38-20-8-12-24-44(38)49/h1-32H
SMILES: C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC=CC=C5)C6=CC7=C(C=C6)C8=CC=CC=C8C79C1=CC=CC=C1C1=CC=CC=C91
Molecular Formula: C49H32N2
Molecular Weight: 648.8 g/mol

N-(9,9'-Spirobi[fluoren]-2-yl)-N,9-diphenyl-9H-carbazol-2-amine

CAS No.:

Cat. No.: VC13779021

Molecular Formula: C49H32N2

Molecular Weight: 648.8 g/mol

* For research use only. Not for human or veterinary use.

N-(9,9'-Spirobi[fluoren]-2-yl)-N,9-diphenyl-9H-carbazol-2-amine -

Specification

Molecular Formula C49H32N2
Molecular Weight 648.8 g/mol
IUPAC Name N,9-diphenyl-N-(9,9'-spirobi[fluorene]-2-yl)carbazol-2-amine
Standard InChI InChI=1S/C49H32N2/c1-3-15-33(16-4-1)50(36-28-30-42-41-22-10-14-26-47(41)51(48(42)32-36)34-17-5-2-6-18-34)35-27-29-40-39-21-9-13-25-45(39)49(46(40)31-35)43-23-11-7-19-37(43)38-20-8-12-24-44(38)49/h1-32H
Standard InChI Key KSSYAESWZGAXLM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC=CC=C5)C6=CC7=C(C=C6)C8=CC=CC=C8C79C1=CC=CC=C1C1=CC=CC=C91
Canonical SMILES C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC=CC=C5)C6=CC7=C(C=C6)C8=CC=CC=C8C79C1=CC=CC=C1C1=CC=CC=C91

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure consists of a carbazole core substituted at the 2-position with a diphenylamine group and a spirobi[fluorenyl] unit. The spiro junction at the 9-position of the fluorene groups introduces a rigid, non-planar conformation that reduces intermolecular π-π stacking while maintaining conjugation across the system . This structural feature is critical for balancing charge transport efficiency and morphological stability in thin-film applications.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₄₉H₃₂N₂
Molecular Weight648.8–650.8 g/mol
IUPAC NameN,9-diphenyl-N-(9,9'-spirobi[fluoren]-2-yl)carbazol-2-amine
CAS Registry Number1401080-25-8
SMILES NotationC1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC=CC=C5)C6=CC7=C(C=C6)C8=CC=CC=C8C79C1=CC=CC=C1C1=CC=CC=C91

Spectroscopic Fingerprints

The compound’s identity has been corroborated through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution MS data confirm the molecular ion peak at m/z 648.8, consistent with the molecular formula C₄₉H₃₂N₂ . ¹H NMR spectra reveal distinct signals for the spirobi[fluorenyl] protons (δ 7.2–7.8 ppm) and carbazole aromatic protons (δ 6.8–7.1 ppm), with the diphenylamine groups exhibiting characteristic splitting patterns due to restricted rotation.

Synthesis and Functionalization

Synthetic Routes

The synthesis of N-(9,9'-Spirobi[fluoren]-2-yl)-N,9-diphenyl-9H-carbazol-2-amine typically involves a multi-step sequence:

  • Spirobi[fluorenyl] Precursor Preparation: 9,9'-Spirobi[fluorene] is functionalized at the 2-position via Friedel-Crafts alkylation or directed ortho-metalation strategies.

  • Carbazole Functionalization: A Buchwald-Hartwig amination couples the spirobi[fluorenyl] intermediate with 2-amino-9-phenylcarbazole, using palladium catalysts such as Pd₂(dba)₃ and ligands like XPhos .

  • Purification: Column chromatography and recrystallization from toluene/hexane mixtures yield the final product with >98% purity .

Table 2: Representative Reaction Conditions

StepReagents/CatalystsTemperature (°C)Yield (%)
1AlCl₃, CH₂Cl₂0–2572
2Pd₂(dba)₃, XPhos, Cs₂CO₃11065

Post-Synthetic Modifications

The amino group at the 2-position of the carbazole moiety allows for further functionalization. Suzuki-Miyaura cross-coupling reactions have been employed to introduce aryl groups, enhancing solubility and tuning emission properties . Click chemistry modifications using azide-alkyne cycloadditions have also been reported to attach polar side chains for improved film-forming characteristics.

Photophysical and Electronic Properties

Optical Characteristics

The compound exhibits strong absorption in the UV region (λₐᵦₛ = 350–400 nm) attributed to π-π* transitions in the conjugated carbazole-spirobi[fluorenyl] system. Photoluminescence studies reveal blue emission (λₑₘ = 450–470 nm) with a quantum yield of 0.42 in thin films, making it suitable for blue OLED emissive layers .

Table 3: Key Optoelectronic Parameters

PropertyValue (Solution)Value (Film)
Absorption λₐᵦₛ (nm)368375
Emission λₑₘ (nm)452467
Stokes Shift (cm⁻¹)50405230
HOMO/LUMO (eV)-5.3/-2.4-5.4/-2.5

Charge Transport Behavior

Time-of-flight (TOF) mobility measurements indicate hole mobility of 2.1 × 10⁻³ cm²/V·s, surpassing conventional materials like NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine) . The spirobi[fluorenyl] unit’s rigid structure suppresses trap formation, while the carbazole moiety facilitates hole injection from indium tin oxide (ITO) electrodes.

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

In bilayer OLED architectures, the compound serves as both a hole-transporting layer (HTL) and emissive layer. Devices incorporating this material achieve a maximum luminance of 12,000 cd/m² at 8 V, with CIE coordinates of (0.15, 0.08), meeting Rec. 2020 standards for blue emitters . Lifetime testing under continuous operation shows <5% luminance decay after 500 hours at 1000 cd/m².

Organic Photovoltaics (OPVs)

When blended with PC₇₁BM as an electron acceptor, the compound achieves a power conversion efficiency (PCE) of 6.8% in bulk heterojunction solar cells. The spirobi[fluorenyl] groups prevent excessive crystallization, maintaining nanoscale phase separation critical for charge extraction.

Stability and Environmental Impact

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition temperature (Tₐ) of 412°C, significantly higher than common HTL materials like TCTA (4,4',4''-tris(N-carbazolyl)triphenylamine; Tₐ = 387°C) . Differential scanning calorimetry (DSC) shows no glass transition below 250°C, indicating excellent morphological stability under device operating conditions.

Environmental Persistence

Biodegradation studies using OECD 301F protocols indicate <2% mineralization after 28 days, classifying the compound as persistent in aquatic systems . This underscores the need for closed-loop recycling processes in industrial applications.

Future Research Directions

  • Ternary Blend Systems: Combining the compound with narrow-bandgap acceptors could extend absorption into the near-infrared for tandem solar cells .

  • Chiral Derivatives: Introducing stereocenters via asymmetric synthesis may enable circularly polarized light emission for 3D displays.

  • Bioimaging Applications: Functionalizing the carbazole nitrogen with targeting moieties could exploit its blue emission for subcellular imaging .

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